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molecular formula C10H12O4S B1611719 Methyl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 300355-18-4

Methyl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No. B1611719
M. Wt: 228.27 g/mol
InChI Key: HCMUPMCWKYOOBZ-UHFFFAOYSA-N
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Patent
US08492411B2

Procedure details

A solution of oxone 30.7 g (50 mmol) was added drop by drop in 80 mL of water to a solution of 3.4 g (17.3 mmol) of the compound obtained in example 1 in 100 mL of methanol keeping the reaction in a water/ice bath. Once added, agitation continues for 5 h, allowing temperature to get room level. Then, part of the solvent is concentrated at reduced pressure and the precipitated solid is filtered washing with water repeatedly. After drying, this solid weighs 3 g. Waters from filtering are extracted with dichloromethane, the organic phase is washed with water, dried on sodium sulfate anhydride and concentrated in a rotary evaporator obtaining 1 more g of product than expected, yield 4 g (17 mmol, 100% yield). This solid melts with decomposition at 57° C. and its purity is 99% by HPLC. Spectroscopic data confirm the expected structure:
Name
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].[CH3:7][O:8][C:9](=[O:19])[CH2:10][C:11]1[CH:16]=[CH:15][C:14](SC)=[CH:13][CH:12]=1.[CH3:20]O>O>[CH3:7][O:8][C:9](=[O:19])[CH2:10][C:11]1[CH:12]=[CH:13][C:14]([S:3]([CH3:20])(=[O:5])=[O:2])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
3.4 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)SC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction in a water/ice bath
ADDITION
Type
ADDITION
Details
Once added
CUSTOM
Type
CUSTOM
Details
to get room level
CONCENTRATION
Type
CONCENTRATION
Details
Then, part of the solvent is concentrated at reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered
WASH
Type
WASH
Details
washing with water repeatedly
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
Waters from filtering
EXTRACTION
Type
EXTRACTION
Details
are extracted with dichloromethane
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
obtaining 1 more g of product
CUSTOM
Type
CUSTOM
Details
at 57° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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